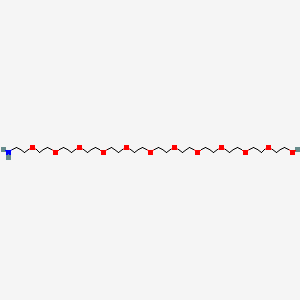
Amino-PEG12-alcohol
概要
説明
Amino-PEG12-alcohol is a polyethylene glycol (PEG) derivative containing an amino group and a hydroxyl group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile tool in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions
Amino-PEG12-alcohol can be synthesized through a series of chemical reactions involving the functionalization of PEG chainsCommon reagents used in these reactions include carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyl compounds such as ketones and aldehydes .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process ensures high purity and consistency, which are crucial for its applications in research and development. The compound is often produced in bulk quantities and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Amino-PEG12-alcohol undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids and activated NHS esters to form amide bonds.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Derivatization: The hydroxyl group enables further derivatization or replacement with other reactive functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
- Carboxylic acids
- Activated NHS esters
- Carbonyl compounds (ketones, aldehydes)
- Oxidizing agents (e.g., potassium permanganate)
- Reducing agents (e.g., sodium borohydride)
Major Products Formed
The major products formed from these reactions include amide bonds, aldehydes, carboxylic acids, and various derivatized compounds. These products are essential for further applications in bioconjugation and drug delivery .
科学的研究の応用
Amino-PEG12-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugation reactions.
Biology: Facilitates the attachment of biomolecules to various surfaces, enhancing their solubility and stability.
Medicine: Employed in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Utilized in the production of polymers and other materials with specific functional properties
作用機序
The mechanism of action of Amino-PEG12-alcohol involves its role as a linker in bioconjugation reactions. The amino group reacts with carboxylic acids and activated NHS esters to form stable amide bonds, while the hydroxyl group allows for further derivatization. This dual functionality enables the compound to facilitate the attachment of biomolecules to various surfaces, enhancing their solubility, stability, and bioavailability.
類似化合物との比較
Similar Compounds
- Amino-PEG4-alcohol
- Amino-PEG8-alcohol
- Amino-PEG16-alcohol
Uniqueness
Amino-PEG12-alcohol is unique due to its longer PEG chain, which provides greater flexibility and solubility compared to shorter PEG derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51NO12/c25-1-3-27-5-7-29-9-11-31-13-15-33-17-19-35-21-23-37-24-22-36-20-18-34-16-14-32-12-10-30-8-6-28-4-2-26/h26H,1-25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIQEMLLJLGGFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


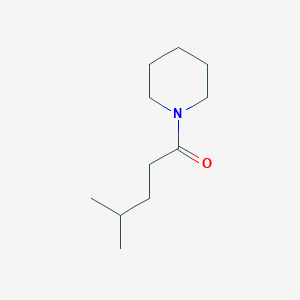

amine](/img/structure/B3098796.png)
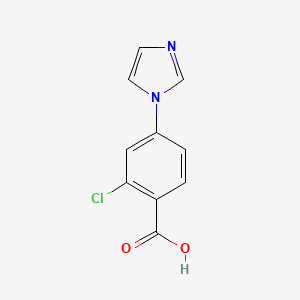
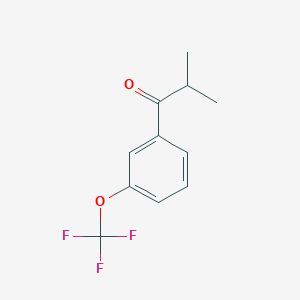

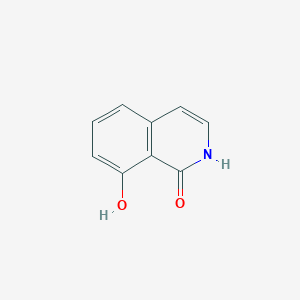
![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)
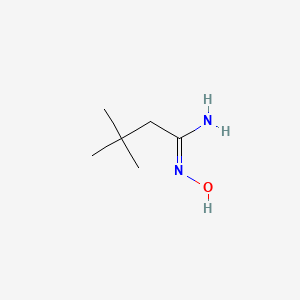
![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)

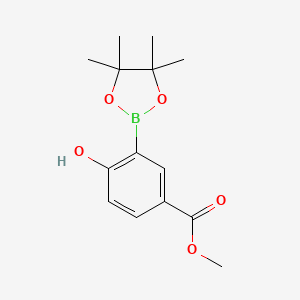

![Tetrakis[(R)-(-)-[(1R)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium(II) Rh2(R-BTPCP)4](/img/structure/B3098868.png)
